

Technical Application Note: Integration of Sterically Hindered C-Terminal Amides

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Compound of Interest

Compound Name: *2-amino-N-ethyl-N-methylpropanamide hydrochloride*

CAS No.: 1796908-56-9

Cat. No.: B1528208

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Executive Summary & Strategic Rationale

The reagent **2-amino-N-ethyl-N-methylpropanamide hydrochloride** (essentially the hydrochloride salt of L-Alanine N-ethyl-N-methylamide) represents a critical building block for the synthesis of metabolically stable peptide therapeutics.

In modern drug discovery, unmodified C-terminal carboxylates or primary amides often suffer from rapid degradation by carboxypeptidases and poor membrane permeability. Capping the C-terminus with a dialkyl amide (specifically the N-ethyl-N-methyl moiety) serves two distinct pharmacological functions:

- **Metabolic Shielding:** The steric bulk of the ethyl/methyl groups creates a kinetic barrier against proteolytic enzymes.
- **Lipophilicity Modulation:** The removal of the hydrogen bond donor (amide proton) and the addition of alkyl chains significantly increases logD, potentially enhancing oral bioavailability or cell penetration.

Scope: This guide details the Solution-Phase Fragment Condensation strategy, which is the industry-standard method for introducing this moiety. Direct solid-phase synthesis (SPPS) is generally avoided due to the difficulty of loading secondary amides onto standard linkers.

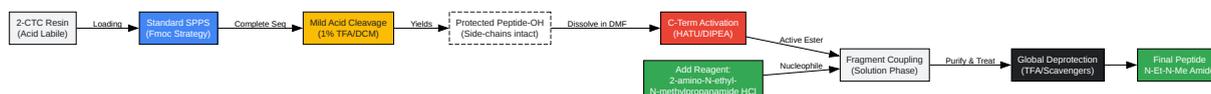
Chemical Properties & Handling^{[1][2][3][4]}

Property	Specification	Application Note
Chemical Structure	H-Ala-N(Et)Me · HCl	Alanine derivative with a tertiary amide C-terminus.
Molecular Weight	~166.65 g/mol (HCl salt)	Must account for HCl salt in stoichiometry (requires extra base).
Solubility	Water, Methanol, DMF, DMSO	Highly soluble in polar aprotic solvents used for coupling.
Hygroscopicity	High	Store under argon/desiccator. Weigh quickly to avoid water uptake which hydrolyzes activated esters.
Steric Profile	Hindered Secondary Amine	Reactivity is significantly lower than primary amines. ^[1] Requires high-efficiency coupling reagents (HATU/COMU).

Experimental Workflow: Convergent Synthesis Strategy

The most robust route involves synthesizing the peptide sequence with a free C-terminal carboxylic acid (Peptide-OH) via SPPS, followed by solution-phase coupling to the 2-amino-N-ethyl-N-methylpropanamide unit.

Workflow Diagram



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Caption: Convergent synthesis workflow utilizing mild acid cleavage to generate a protected peptide acid, followed by solution-phase capping with the hindered amine.

Detailed Protocol: Solution Phase Coupling

Objective: Couple Peptide-COOH (Side-chain protected) with 2-amino-N-ethyl-N-methylpropanamide HCl.

Materials

- Peptide-COOH: Synthesized via 2-Chlorotrityl Chloride (2-CTC) resin (cleaved using 1% TFA in DCM to retain side-chain protecting groups).
- Amine Reagent: 2-amino-N-ethyl-N-methylpropanamide HCl (1.5 – 2.0 equivalents).
- Coupling Reagent: HATU (1.1 equivalents) or COMU (1.1 equivalents). Note: PyBOP is less effective for this sterically hindered coupling.
- Base: DIPEA (N,N-Diisopropylethylamine).
- Solvent: Anhydrous DMF or NMP.

Step-by-Step Procedure

- Preparation of Peptide Solution:
 - Dissolve the protected Peptide-COOH (1.0 eq) in anhydrous DMF. Concentration should be roughly 0.1 M to 0.2 M.

- Critical: Ensure the peptide is fully soluble. If hydrophobic, add small amounts of DCM or use NMP.
- Activation (Pre-activation Step):
 - Add HATU (1.1 eq) to the peptide solution.
 - Add DIPEA (2.0 eq) immediately.
 - Stir for 30–60 seconds only.
 - Why? Prolonged activation of the C-terminal carboxylic acid can lead to racemization via azlactone formation. Fast activation followed by immediate amine addition is crucial.
- Amine Neutralization & Addition:
 - In a separate vial, dissolve 2-amino-N-ethyl-N-methylpropanamide HCl (1.5 eq) in minimal DMF.
 - Add DIPEA (1.5 eq) to this amine solution to neutralize the HCl salt and liberate the free amine.
 - Immediately transfer this neutralized amine solution into the activated peptide mixture.
- Reaction Incubation:
 - Stir the reaction at room temperature under nitrogen/argon.
 - Time: 2 to 4 hours.
 - Note: Secondary amines react slower than primary amines.[\[1\]](#)
- Monitoring (HPLC/LC-MS):
 - Take a 5 μ L aliquot, dilute in MeCN/H₂O (50:50), and inject.
 - Look for the mass shift: Mass(Peptide) + Mass(Amine) - H₂O.
 - Target Mass Shift: +130.1 Da (approx) relative to the free acid.

- Work-up:
 - Dilute the reaction mixture with Ethyl Acetate (EtOAc).
 - Wash sequentially with:
 1. 5% NaHCO₃ (removes unreacted acid/HATU byproducts).
 2. 5% Citric Acid or KHSO₄ (removes excess amine/DIPEA).
 3. Brine.
 - Dry over MgSO₄, filter, and evaporate to yield the Protected Peptide-Amide.
- Global Deprotection:
 - Treat the dried intermediate with TFA/TIS/H₂O (95:2.5:2.5) for 2–3 hours to remove side-chain protecting groups.
 - Precipitate in cold diethyl ether and purify via Preparative HPLC.

Critical Troubleshooting & Optimization

Challenge 1: Racemization of the C-Terminal Residue

When activating a peptide fragment (unlike a single amino acid), the C-terminal residue is prone to epimerization (L

D conversion) via oxazolone (azlactone) mechanisms.

- Solution: Use low-racemization additives like HOAt or Oxyma Pure.
- Alternative: Perform the coupling at 0°C for the first hour, then warm to RT.
- Reagent Switch: If racemization is observed (detected by diastereomer splitting in HPLC), switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/DMF, which is known for extremely low racemization rates.

Challenge 2: Incomplete Coupling (Steric Hindrance)

The N-ethyl-N-methyl group creates significant steric bulk around the nucleophilic nitrogen.

- Diagnosis: LC-MS shows unreacted Peptide-COOH persisting after 4 hours.
- Intervention: Do not add more HATU (risk of guanidinylation).[2] Instead, add a second portion of the amine reagent (0.5 eq) and base. If that fails, re-activate with PyBrOP, which is specific for difficult secondary amines.

Challenge 3: Salt Stoichiometry

Users often forget the amine is an HCl salt.

- Error: Using only 1 eq of base for the coupling.
- Result: The amine remains protonated (ammonium form) and cannot react.
- Correction: Total Base = (Equivalents of Acid protons) + (Equivalents of HCl in reagent). You generally need at least 3–4 equivalents of DIPEA total in the reaction (2 for activation, 1.5–2 for neutralizing the amine salt).

Comparative Analysis of Coupling Reagents

Reagent	Efficiency for Sec. Amines	Racemization Risk	Recommendation
HATU/HOAt	High	Moderate	Primary Choice. Best balance of speed and yield.
PyBOP	Medium	Low	Good backup, but often too slow for hindered systems.
T3P	Medium	Very Low	Use if epimerization is detected. Slower reaction.
EDC/HOBt	Low	Low	Not recommended for this specific hindered amine.

References

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- [2. reddit.com \[reddit.com\]](#)
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